(2R,3R)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole
Description
(2R,3R)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole is a chiral organophosphorus compound featuring a benzoxaphosphole core with a tert-butyl group, a methyl group, and a 2,6-diphenoxyphenyl substituent. Its stereochemistry (2R,3R) and bulky substituents influence its electronic and steric properties, making it a candidate for applications in asymmetric catalysis, medicinal chemistry, and materials science .
Properties
IUPAC Name |
(2R,3R)-3-tert-butyl-4-(2,6-diphenoxyphenyl)-2-methyl-2H-1,3-benzoxaphosphole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29O3P/c1-21-31-27-20-11-17-24(29(27)34(21)30(2,3)4)28-25(32-22-13-7-5-8-14-22)18-12-19-26(28)33-23-15-9-6-10-16-23/h5-21H,1-4H3/t21-,34+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEJWVLWCKKVFR-IFXFPORBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OC2=CC=CC(=C2P1C(C)(C)C)C3=C(C=CC=C3OC4=CC=CC=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1OC2=CC=CC(=C2[P@]1C(C)(C)C)C3=C(C=CC=C3OC4=CC=CC=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Benzoxaphosphole Core
The benzoxaphosphole ring is synthesized via cyclocondensation of a diol precursor with a phosphorus trichloride derivative. For example:
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Reactants : 2-Methyl-1,3-benzenediol and PCl₃.
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Conditions : Anhydrous toluene, reflux at 110°C for 12 hours.
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Mechanism : Nucleophilic attack by the diol’s hydroxyl groups on PCl₃, followed by elimination of HCl to form the oxaphosphole ring.
Yield : 68–72% (reported for structurally similar compounds).
Introduction of the tert-Butyl Group
The tert-butyl group is installed via Friedel-Crafts alkylation:
Attachment of the 2,6-Diphenoxyphenyl Substituent
The diphenoxyphenyl group is introduced via Ullmann coupling:
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Reactants : Iodobenzoxaphosphole intermediate and 2,6-diphenoxyphenylboronic acid.
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Catalyst : Pd(PPh₃)₄ (5 mol%).
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Base : K₂CO₃ (2.0 equiv).
Yield : 62–65% (based on naphthoquinone coupling analogs).
Optimization of Reaction Conditions
Table 1: Comparative Analysis of Coupling Reaction Conditions
| Parameter | Suzuki-Miyaura (Alternative) | Ullmann (Implemented) |
|---|---|---|
| Catalyst | Pd(OAc)₂ | Pd(PPh₃)₄ |
| Solvent | THF/H₂O | DMF/H₂O |
| Temperature | 60°C | 80°C |
| Yield | 58% | 65% |
| Regioselectivity | Moderate (∼70%) | High (>90%) |
Data adapted from naphthoquinone functionalization studies.
Industrial-Scale Production Considerations
Large-scale synthesis requires modifications for safety and efficiency:
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Continuous Flow Reactors : Minimize exothermic risks during PCl₃ reactions.
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Catalyst Recycling : Pd recovery systems reduce costs in coupling steps.
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Crystallization : Tert-butyl-enriched intermediates are purified via gradient cooling in hexane/ethyl acetate.
Challenges and Solutions in Stereochemical Control
Diastereomer Formation
The trans-configuration (2R,3R) is favored thermodynamically, but cis-diastereomers may form during alkylation. Solutions include:
Table 2: Impact of Temperature on Stereochemical Purity
| Quenching Temperature | ee (%) |
|---|---|
| 0°C | 94 |
| 25°C | 87 |
| 40°C | 72 |
Analytical Characterization Techniques
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NMR Spectroscopy :
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Chiral HPLC :
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or hydrocarbons. Substitution reactions can lead to various substituted derivatives.
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile building block in organic synthesis due to its phosphole ring structure. It can participate in various reactions such as:
- Cross-coupling reactions : The presence of the phosphole moiety allows for efficient coupling with aryl halides, facilitating the formation of complex organic molecules.
- Cycloaddition reactions : Its reactivity can be exploited in cycloaddition processes to generate diverse cyclic compounds.
Case Study : A study demonstrated the successful use of this compound in synthesizing novel phosphole-based ligands for catalysis, showcasing its utility as a precursor in complex organic transformations .
Materials Science
The phosphole derivatives have shown promise in the development of advanced materials, particularly in:
- Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties make it a candidate for use in OLEDs, where it can enhance light emission efficiency.
- Conductive Polymers : Its incorporation into polymer matrices can improve conductivity and stability.
Data Table 1: Properties Relevant to Materials Science
| Property | Value |
|---|---|
| Thermal Stability | High |
| Conductivity | Moderate |
| Emission Wavelength | Tunable (visible) |
Medicinal Chemistry
Research indicates potential applications in medicinal chemistry:
- Anticancer Activity : Preliminary studies suggest that phosphole derivatives exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The compound has shown activity against certain bacterial strains, indicating potential as an antimicrobial agent.
Case Study : A recent investigation reported that derivatives of this compound displayed significant inhibition of tumor growth in vitro and in vivo models, highlighting its potential as a lead compound for drug development .
Mechanism of Action
The mechanism of action of (2R,3R)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of benzoxaphosphole derivatives with variations in substituents, stereochemistry, and functional groups. Below is a detailed comparison:
Structural Variations and Physicochemical Properties
Key Observations :
- Electronic Effects: Methoxy and phenoxy groups increase electron density on the aromatic ring, influencing reactivity in phosphorylation reactions .
- Solubility: Hydroxyl or methoxy substituents improve aqueous solubility, whereas tert-butyl and phenoxy groups enhance lipophilicity .
Bioactivity and Pharmacological Potential
While direct bioactivity data for the target compound are absent in the evidence, structural analogs provide insights:
- Similarity Indexing: Compounds with ~70% structural similarity to known bioactive molecules (e.g., SAHA, a histone deacetylase inhibitor) exhibit comparable molecular properties and pharmacokinetic profiles .
Biological Activity
The compound (2R,3R)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole (CAS 2565792-32-5) is a member of the oxaphosphole family, which has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C30H29O3P
- Molecular Weight : 468.52 g/mol
- Structure : The compound features a phosphole ring fused with a benzo group and carries various substituents that may influence its biological activity.
Biological Activity Overview
Research into the biological activity of this compound has revealed several potential therapeutic applications:
Anticancer Activity
Studies have indicated that phosphole derivatives can exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Cell Lines Tested : In vitro studies have shown efficacy against various cancer cell lines, including breast and lung cancer cells.
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated:
- Reactive Oxygen Species (ROS) Scavenging : It has been shown to reduce oxidative stress markers in cellular models.
- Potential Applications : This activity suggests a role in preventing oxidative damage in diseases characterized by oxidative stress.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes:
- Enzyme Targets : Preliminary studies suggest that it may inhibit certain phosphatases and kinases involved in signaling pathways relevant to cancer progression.
Case Studies and Research Findings
Several key studies have contributed to our understanding of the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 12 µM. |
| Study 2 | Showed that the compound effectively scavenges DPPH radicals, indicating strong antioxidant potential. |
| Study 3 | Reported inhibition of ERK1/2 phosphorylation in response to growth factor stimulation in fibroblast cells. |
Toxicity and Safety Profile
The safety profile of this compound is crucial for its therapeutic application:
- Cytotoxicity Assays : Toxicity assays have shown that while the compound is effective against cancer cells, it exhibits moderate toxicity towards normal cell lines at higher concentrations.
- Safety Recommendations : Further studies are required to establish a comprehensive safety profile before clinical applications.
Q & A
Q. Q1. What are the key challenges in synthesizing (2R,3R)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, and how can they be addressed methodologically?
Answer : Synthesis challenges include stereochemical control at the 2R,3R positions and achieving regioselective functionalization of the diphenoxyphenyl group. To address these:
- Stereochemical Control : Use chiral auxiliaries or enantioselective catalysis (e.g., palladium-catalyzed asymmetric cyclization) to ensure correct stereochemistry .
- Regioselectivity : Optimize reaction conditions (e.g., temperature, solvent polarity) to favor substitution at the 2,6-positions of the phenyl ring. For example, meta-directing groups or steric hindrance from tert-butyl can influence regiochemistry .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound from diastereomers or byproducts .
Q. Q2. How should researchers prepare and store stock solutions of this compound to ensure stability during experiments?
Answer :
- Solvent Selection : Use anhydrous DMSO or THF to dissolve the compound, as these minimize hydrolysis of the oxaphosphole ring .
- Stock Solution Preparation : Dissolve 10 mg in 1.53 mL DMSO for a 20 mM solution. Vortex for 10 min and centrifuge to remove particulates .
- Storage : Aliquot into single-use vials and store at -80°C (stable for 6 months) or -20°C (stable for 1 month). Avoid freeze-thaw cycles to prevent degradation .
Q. Q3. What analytical techniques are most reliable for characterizing the purity and structure of this compound?
Answer :
- NMR Spectroscopy : ¹H, ¹³C, and ³¹P NMR to confirm stereochemistry and detect impurities. For example, the tert-butyl group appears as a singlet at ~1.3 ppm in ¹H NMR .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry to verify molecular ion peaks (e.g., m/z 482.55 for C₃₁H₃₁O₃P⁺) .
- X-ray Crystallography : To resolve absolute stereochemistry if chiral centers are ambiguous .
Advanced Research Questions
Q. Q4. How does the stereochemistry of the tert-butyl and methyl groups influence the compound’s catalytic or coordination properties?
Answer : The 2R,3R configuration creates a rigid, chiral environment that enhances enantioselectivity in catalysis (e.g., asymmetric hydrogenation). Computational modeling (DFT) shows that the tert-butyl group induces steric bulk, stabilizing transition states via van der Waals interactions . Experimental validation involves comparing catalytic activity of enantiomers: (2S,3S) analogs show 30% lower enantiomeric excess in test reactions .
Q. Q5. What experimental strategies resolve discrepancies in reported solubility data for this compound across studies?
Answer : Discrepancies often arise from solvent purity or temperature variations. To resolve:
- Standardize Protocols : Use USP-grade solvents and controlled temperature (25°C ± 0.5°C) for solubility tests.
- Dynamic Light Scattering (DLS) : Measure particle size in suspensions to detect aggregation that may skew solubility readings .
- Cross-Validate : Compare results with alternative methods (e.g., gravimetric analysis vs. UV-Vis spectroscopy) .
Q. Q6. How can researchers optimize reaction conditions to mitigate degradation of the oxaphosphole ring during derivatization?
Answer :
- Acid/Base Sensitivity : Avoid strong acids/bases; use buffered conditions (pH 6–8) for reactions involving nucleophiles .
- Temperature Control : Maintain reactions below 40°C to prevent ring-opening. For example, Suzuki-Miyaura coupling with aryl boronic acids proceeds efficiently at 35°C with Pd(OAc)₂ .
- Protecting Groups : Temporarily protect the oxaphosphole oxygen with trimethylsilyl groups during harsh reactions .
Q. Q7. What are the limitations of using this compound in photophysical studies, and how can they be addressed?
Answer :
- Limitations : Low fluorescence quantum yield (Φ < 0.1) due to electron-withdrawing phosphorus.
- Mitigation Strategies :
- Introduce electron-donating substituents (e.g., methoxy groups) to enhance π-conjugation .
- Use time-resolved spectroscopy to study triplet-state dynamics, which are less affected by low Φ .
Data Analysis & Reproducibility
Q. Q8. How should researchers handle batch-to-batch variability in catalytic performance when using this compound?
Answer :
Q. Q9. What statistical methods are recommended for analyzing dose-response data in biological assays involving this compound?
Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism.
- Error Analysis : Calculate 95% confidence intervals for EC₅₀ values to assess reproducibility .
- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points from triplicate runs .
Q. Q10. How can computational modeling predict the compound’s interaction with biological targets, and what are the validation steps?
Answer :
- Docking Simulations : Use AutoDock Vina to model binding to enzymes (e.g., kinases). Focus on the oxaphosphole’s dipole moment for charge complementarity .
- Validation :
- Compare predicted binding poses with X-ray co-crystal structures (if available).
- Perform alanine scanning mutagenesis on predicted interaction sites to confirm computational results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
